molecular formula C15H17NO2 B14126414 1-{4-[(4-Methoxybenzyl)oxy]phenyl}methanamine CAS No. 937599-07-0

1-{4-[(4-Methoxybenzyl)oxy]phenyl}methanamine

Katalognummer: B14126414
CAS-Nummer: 937599-07-0
Molekulargewicht: 243.30 g/mol
InChI-Schlüssel: HGCTUAQPVJNHAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{4-[(4-Methoxybenzyl)oxy]phenyl}methanamine is an organic compound characterized by the presence of a methoxybenzyl group attached to a phenyl ring, which is further connected to a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-Methoxybenzyl)oxy]phenyl}methanamine typically involves the reaction of 4-methoxybenzyl chloride with 4-hydroxybenzylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzylamine attacks the electrophilic carbon of 4-methoxybenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-{4-[(4-Methoxybenzyl)oxy]phenyl}methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxybenzylamine.

    Substitution: Formation of various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-{4-[(4-Methoxybenzyl)oxy]phenyl}methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-{4-[(4-Methoxybenzyl)oxy]phenyl}methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxybenzylamine: Similar structure but lacks the phenyl ring.

    4-Methoxyphenylmethanamine: Similar structure but lacks the methoxybenzyl group.

    4-Methoxybenzyl chloride: Precursor in the synthesis of 1-{4-[(4-Methoxybenzyl)oxy]phenyl}methanamine.

Uniqueness

This compound is unique due to the presence of both a methoxybenzyl group and a phenyl ring, which can impart distinct chemical and biological properties

Eigenschaften

CAS-Nummer

937599-07-0

Molekularformel

C15H17NO2

Molekulargewicht

243.30 g/mol

IUPAC-Name

[4-[(4-methoxyphenyl)methoxy]phenyl]methanamine

InChI

InChI=1S/C15H17NO2/c1-17-14-6-4-13(5-7-14)11-18-15-8-2-12(10-16)3-9-15/h2-9H,10-11,16H2,1H3

InChI-Schlüssel

HGCTUAQPVJNHAT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)COC2=CC=C(C=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.